molecular formula C15H13N3O4 B2602440 6-Phenylmethoxycarbonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-2-carboxylic acid CAS No. 2248314-42-1

6-Phenylmethoxycarbonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-2-carboxylic acid

Cat. No.: B2602440
CAS No.: 2248314-42-1
M. Wt: 299.286
InChI Key: AILFUOVRKUDKCP-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, they can participate in condensation reactions . The exact reactions would depend on the specific substituents on the pyrimidine ring.

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, pyrimidines in general have been found to exhibit their effects through various mechanisms. For example, they can inhibit the expression and activities of certain vital inflammatory mediators .

Future Directions

Research into pyrimidines is ongoing due to their wide range of biological activities . Future directions could include the development of new pyrimidines as anti-inflammatory agents , as well as further exploration of their other potential pharmacological effects.

Properties

IUPAC Name

6-phenylmethoxycarbonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-14(20)13-16-6-11-7-18(8-12(11)17-13)15(21)22-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILFUOVRKUDKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2CN1C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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